molecular formula C17H18ClN5O2 B2626327 9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 862487-64-7

9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2626327
M. Wt: 359.81
InChI Key: FEPKDKIVVVZRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to the class of chemical compounds known as pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups . The pyrimidine ring is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .

Scientific Research Applications

Heterocyclic Compound Synthesis

A study detailed the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b][1,2,4]-triazine derivatives, highlighting the potential for antimicrobial activity among synthesized compounds (A. El-Agrody et al., 2001). This research exemplifies the diverse chemical reactions utilized to generate new heterocyclic compounds, showcasing the chemical versatility of pyrimidine derivatives.

Organic Compound Characterization

Another study focused on the synthesis and characterization of new [c,d]-fused purinediones, demonstrating a methodological approach to obtaining novel organic compounds with potential biological activity (Ondrej Simo et al., 1995). The detailed analytical techniques provide a foundation for further research into the properties and applications of these compounds.

Molecular Structure Analysis

Research into the molecular structure of purine and pyrimidine derivatives has led to insights into their stereochemistry and potential chemical behavior. For instance, the study of methylation and reduction patterns in various purines offers a deep understanding of their structural configurations (W. Armarego & P. A. Reece, 1976). This knowledge is crucial for the design of compounds with specific biological activities.

Synthetic Methodology Development

The efficient synthesis of 7,8‐Dihydropyrimido[5,4‐d]pyrimidines showcases innovative approaches to generating complex heterocycles, highlighting the importance of synthetic chemistry in creating new molecules for potential drug development and industrial applications (M. Carvalho et al., 2007).

Bioactive Compound Exploration

Studies on marine-derived compounds have revealed new purine and pyrimidine derivatives with unique structures, underscoring the vast potential of natural products as sources for novel bioactive compounds (S. Qi et al., 2008). This area of research is particularly promising for discovering new therapeutic agents.

properties

IUPAC Name

9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-10-8-22(12-6-4-11(18)5-7-12)16-19-14-13(23(16)9-10)15(24)21(3)17(25)20(14)2/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPKDKIVVVZRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-chlorophenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.